molecular formula C4H6N4O B3022712 1-methyl-1H-[1,2,3]triazole-4-carboxylic acid amide CAS No. 39039-49-1

1-methyl-1H-[1,2,3]triazole-4-carboxylic acid amide

Cat. No. B3022712
Key on ui cas rn: 39039-49-1
M. Wt: 126.12 g/mol
InChI Key: ZACLJEAVAAOZCX-UHFFFAOYSA-N
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Patent
US07622464B2

Procedure details

A solution of 1-methyl-1H-1,2,3-triazole-4-carboxamide (Bull. Chem. Soc. Jap. (1972), 45(8), 2577-9) (0.050 g) in bis(2-methoxyethyl)ether (diglyme, 2 ml) was treated with lithium borohydride (0.0264 g) and heated to reflux (oil bath 155° C.). Methanol (0.18 ml) was added dropwise in two portions after 5 min and 35 min, and the mixture heated under reflux for 1.5 h with stirring under nitrogen. Saturated aqueous ammonium chloride (0.2 ml) was added dropwise to the cooled mixture, and the mixture was diluted with methanol (2 ml). The solution was applied directly to an Isolute SCX ion exchange cartridge (5 g) (pre-eluted with methanol) and eluted with methanol followed by 10% 0.880 ammonia in methanol. The ammonia in methanol fraction was evaporated to low volume (ca. 1 ml), acidified with 4N hydrogen chloride in 1,4-dioxane (1 ml), and evaporated to dryness in vacuo to give the title compound (0.030 g).
Quantity
0.05 g
Type
reactant
Reaction Step One
Quantity
0.0264 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three
Quantity
0.18 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[C:5]([C:7]([NH2:9])=O)[N:4]=[N:3]1.[BH4-].[Li+].[Cl-:12].[NH4+]>COCCOCCOC.CO>[ClH:12].[CH3:1][N:2]1[CH:6]=[C:5]([CH2:7][NH2:9])[N:4]=[N:3]1 |f:1.2,3.4,7.8|

Inputs

Step One
Name
Quantity
0.05 g
Type
reactant
Smiles
CN1N=NC(=C1)C(=O)N
Name
Quantity
0.0264 g
Type
reactant
Smiles
[BH4-].[Li+]
Name
Quantity
2 mL
Type
solvent
Smiles
COCCOCCOC
Step Two
Name
Quantity
0.2 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Three
Name
Quantity
2 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
0.18 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
155 °C
Stirring
Type
CUSTOM
Details
with stirring under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1.5 h
Duration
1.5 h
WASH
Type
WASH
Details
The solution was applied directly to an Isolute SCX ion exchange cartridge (5 g) (pre-eluted with methanol)
WASH
Type
WASH
Details
eluted with methanol
CUSTOM
Type
CUSTOM
Details
The ammonia in methanol fraction was evaporated to low volume (ca. 1 ml)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness in vacuo

Outcomes

Product
Name
Type
product
Smiles
Cl.CN1N=NC(=C1)CN
Measurements
Type Value Analysis
AMOUNT: MASS 0.03 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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